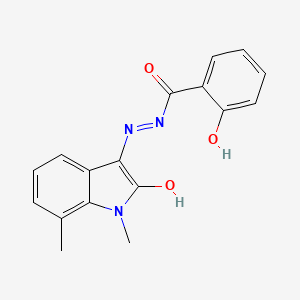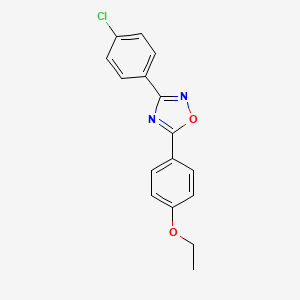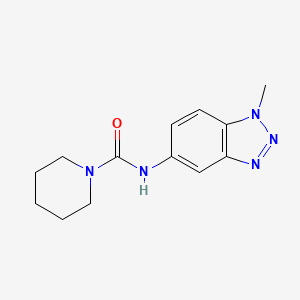
N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide, also known as DIMBOA, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzohydrazide and indole, and it has been found to possess various biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the scavenging of reactive oxygen species. Further research is needed to fully elucidate the mechanisms underlying the observed effects of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide.
Biochemical and Physiological Effects:
In addition to its antibacterial and antioxidant properties, N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide has also been found to possess various other biochemical and physiological effects. For instance, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential applications in cancer research. Additionally, N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide has been found to possess anti-inflammatory properties that make it useful in studying inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, its broad spectrum of activity against various bacteria and cancer cells makes it a versatile tool for research. However, one limitation of using N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide. For instance, further studies are needed to fully elucidate its mechanisms of action and to determine its potential applications in various disease models. Additionally, efforts to improve its solubility and bioavailability could lead to the development of more effective therapeutic agents. Finally, the use of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide in combination with other compounds could lead to the development of novel treatments for a range of diseases.
Synthesemethoden
N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide can be synthesized through a multistep process involving the condensation of 2-acetyl-1,3-cyclohexanedione with 2-aminobenzoic acid, followed by the reaction of the resulting intermediate with 2-hydroxybenzohydrazide. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide has been found to possess various properties that make it useful in scientific research. For instance, it has been shown to exhibit antibacterial activity against a range of gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide has been found to possess antioxidant properties that make it useful in studying oxidative stress and related diseases.
Eigenschaften
IUPAC Name |
2-hydroxy-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10-6-5-8-12-14(17(23)20(2)15(10)12)18-19-16(22)11-7-3-4-9-13(11)21/h3-9,21,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVCJMBZGGSPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2C)O)N=NC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5771552.png)
![3-[4-(diethylamino)benzylidene]-5-phenyl-2(3H)-furanone](/img/structure/B5771561.png)


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5771577.png)
![4-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5771583.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5771591.png)
![N-ethyl-2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5771599.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5771608.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5771612.png)
